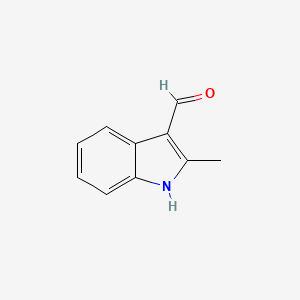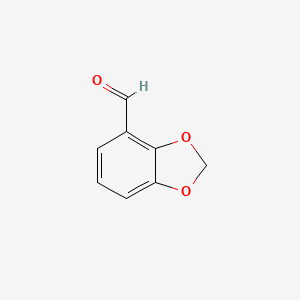
1-辛炔-3-醇
概述
描述
1-Octyn-3-OL, also known as oct-1-yne-3-ol, is an organic compound with the molecular formula C8H14O. It is a secondary alcohol with an alkyne functional group, making it a versatile intermediate in organic synthesis. This compound is known for its applications in the synthesis of various complex molecules and its role in scientific research.
科学研究应用
1-Octyn-3-OL has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of bioactive compounds and potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
Target of Action
1-Octyn-3-OL is a racemic intermediate formed during the synthesis of enantiomerically pure secondary alcohols with sterically similar substituents . It is known to target the fatty acid-oxylipin metabolic cycle .
Mode of Action
The production of 1-Octyn-3-OL is self-amplified via the fatty acid-oxylipin metabolic cycle through a positive feedback loop . This compound may act as a messenger that induces organisms to be in a “primed” state and ready for defense by upregulating the synthesis of methyl jasmonic acid, indole-3-acetic acid, and gibberellin A3 .
Biochemical Pathways
1-Octyn-3-OL affects the fatty acid-oxylipin metabolic cycle . The production of this compound adjusts the redox state in cells, resulting in host defense activation . It also plays a role in the synthesis of prostaglandins .
Pharmacokinetics
It is known that when heated to decomposition, it emits acrid smoke and irritating vapors .
Result of Action
The production of 1-Octyn-3-OL results in the organism being in a “primed” state, ready for defense . It also adjusts the redox state in cells, leading to host defense activation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Octyn-3-OL. For instance, it is known that when heated to decomposition, it emits acrid smoke and irritating vapors . More research is needed to fully understand how various environmental factors influence the action of 1-Octyn-3-OL.
生化分析
Biochemical Properties
1-Octyn-3-OL plays a significant role in biochemical reactions, particularly in the synthesis of enantiomerically pure secondary alcohols. It interacts with several enzymes and proteins, facilitating various biochemical processes. For instance, 1-Octyn-3-OL is involved in the synthesis of tricolorin A, a natural herbicide, through its interaction with specific enzymes that catalyze the formation of tetrasaccharide macrolactones . Additionally, it is known to interact with lipoxygenases, which are enzymes that catalyze the peroxidation of polyunsaturated fatty acids, leading to the formation of oxylipins .
Cellular Effects
1-Octyn-3-OL influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of defense genes in plants, particularly those involved in the jasmonic acid signaling pathway . This compound also impacts cellular metabolism by modulating the activity of enzymes involved in fatty acid metabolism, leading to changes in the levels of specific metabolites .
Molecular Mechanism
The molecular mechanism of 1-Octyn-3-OL involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, 1-Octyn-3-OL binds to lipoxygenases, inhibiting their activity and thereby affecting the production of oxylipins . This interaction results in the modulation of signaling pathways and gene expression, ultimately influencing cellular responses to environmental stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Octyn-3-OL have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to heat or light . Long-term studies have shown that 1-Octyn-3-OL can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . These effects are often dependent on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of 1-Octyn-3-OL vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as cellular toxicity and metabolic disturbances . Threshold effects have been noted, with specific dosages required to elicit significant biochemical and cellular responses.
Metabolic Pathways
1-Octyn-3-OL is involved in several metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as lipoxygenases and hydroperoxide lyases, which catalyze the formation of oxylipins from polyunsaturated fatty acids . These interactions can lead to changes in metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 1-Octyn-3-OL is transported and distributed through interactions with specific transporters and binding proteins. Its localization and accumulation are influenced by its interactions with these biomolecules, which can affect its overall activity and function . The compound’s hydrophobic nature allows it to integrate into cellular membranes, facilitating its transport across different cellular compartments.
Subcellular Localization
1-Octyn-3-OL is localized in various subcellular compartments, including the cytoplasm and cellular membranes. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These modifications can direct 1-Octyn-3-OL to specific organelles, where it can exert its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: 1-Octyn-3-OL can be synthesized through several methods. One common method involves the reaction of 1-octyne with formaldehyde in the presence of a base such as sodium hydroxide. Another method involves the use of cuprous bromide and paraformaldehyde in dioxane, followed by acidification and extraction .
Industrial Production Methods: Industrial production of 1-Octyn-3-OL typically involves the use of large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The product is then purified through distillation and other separation techniques to obtain high-purity 1-Octyn-3-OL.
化学反应分析
Types of Reactions: 1-Octyn-3-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to other functional groups.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
相似化合物的比较
1-Octen-3-OL:
3-Octyn-1-OL: A homopropargylic alcohol used in the synthesis of various organic compounds.
1-Heptyn-3-OL: Another alkyne-containing alcohol with similar reactivity.
Uniqueness of 1-Octyn-3-OL: 1-Octyn-3-OL is unique due to its specific structure, which combines an alkyne and a secondary alcohol. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its applications in various fields of scientific research further highlight its importance.
属性
IUPAC Name |
oct-1-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h2,8-9H,3,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGRNZHKYVHZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022124 | |
| Record name | 1-Octyn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1-Octyn-3-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octyn-3-ol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19395 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
818-72-4 | |
| Record name | 1-Octyn-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=818-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octyn-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octyn-3-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octyn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oct-1-yne-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-OCTYN-3-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG52FEN1K1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1-Chloro-4-[(2-chloroethyl)thio]benzene](/img/structure/B1346925.png)
